6-Ethylflavone
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Overview
Description
6-Ethyl-2-phenyl-chromen-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is notable for its structural framework, which is significant in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-phenyl-chromen-4-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods: Industrial production of 6-Ethyl-2-phenyl-chromen-4-one follows similar synthetic routes but often employs more efficient and scalable methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-Ethyl-2-phenyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, perfumes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethyl-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
2-Phenyl-4H-chromen-4-one: Similar structure but lacks the ethyl group at the 6th position.
6-Ethyl-4-phenylchroman-2-one: Similar structure but differs in the position of the carbonyl group.
7-Ethyl-6-phenyl-chromen-4-one: Similar structure but differs in the position of the ethyl group
Uniqueness: 6-Ethyl-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6th position and the phenyl group at the 2nd position provides distinct properties compared to other chromanone derivatives .
Properties
CAS No. |
288401-00-3 |
---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-ethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
ILUYTTQELSQWNA-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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